Bis(2-methoxyethyl) oxalate

Description

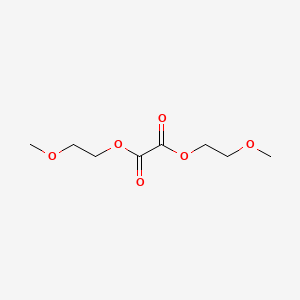

Structure

3D Structure

Properties

CAS No. |

36254-34-9 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

bis(2-methoxyethyl) oxalate |

InChI |

InChI=1S/C8H14O6/c1-11-3-5-13-7(9)8(10)14-6-4-12-2/h3-6H2,1-2H3 |

InChI Key |

ISNLMIGVVJBVAW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C(=O)OCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Bis 2 Methoxyethyl Oxalate

Established Synthetic Routes and Mechanistic Underpinnings

The traditional and most direct methods for synthesizing bis(2-methoxyethyl) oxalate (B1200264) involve esterification reactions, which can be approached through direct reaction with oxalic acid or by transesterification from a more volatile dialkyl oxalate.

The synthesis of dialkyl oxalates is commonly achieved through two primary esterification pathways: direct esterification and transesterification.

Direct Esterification: This route involves the reaction of oxalic acid with 2-methoxyethanol (B45455). Due to the slow kinetics of uncatalyzed esterification, a strong acid catalyst is typically required. The reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed. This can be accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or benzene.

The mechanism, in the presence of an acid catalyst like sulfuric acid, involves the protonation of one of the carboxylic acid carbonyl groups of oxalic acid, which activates it for nucleophilic attack by the hydroxyl group of 2-methoxyethanol. This is followed by the formation of a tetrahedral intermediate, subsequent proton transfer, and elimination of a water molecule to form the monoester. The process is then repeated on the second carboxylic acid group to yield the final diester, bis(2-methoxyethyl) oxalate.

Transesterification: An alternative and often preferred method is the transesterification of a simple, low-boiling point dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with 2-methoxyethanol. This reaction is also equilibrium-limited and is driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation. nih.gov This approach can be advantageous as it may proceed under milder conditions than direct esterification.

Catalysis for these reactions can be either homogeneous or heterogeneous. While mineral acids like sulfuric acid are effective, they pose challenges in separation and waste disposal. Consequently, significant research has focused on solid acid catalysts, which can be easily recovered and recycled.

| Catalyst Type | Specific Examples | Key Advantages | Applicable Route |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Direct Esterification |

| Homogeneous Base | Sodium Methoxide (CH₃ONa), Sodium Ethoxide (C₂H₅ONa) | Very high activity and reaction rates at room temperature. researchgate.net | Transesterification |

| Heterogeneous Solid Acid | Lanthanum Oxide-doped Titanium Sulfate pressbooks.pub | Recyclable, reduced corrosion, simplified product purification. | Direct Esterification |

| Molybdenum Oxide on Titania (MoO₃/TiO₂) acs.org | Transesterification |

Beyond the direct use of oxalic acid or its simple esters, more advanced synthetic strategies utilize different precursors to generate the oxalate core. A prominent modern method is the oxidative carbonylation of alcohols. wikipedia.org This process represents a significant departure from classical esterification.

In the context of bis(2-methoxyethyl) oxalate synthesis, this pathway would involve the reaction of 2-methoxyethanol with carbon monoxide and an oxidant (typically oxygen) in the presence of a palladium-based catalyst. osti.gov

4 CH₃OCH₂CH₂OH + 4 CO + O₂ → 2 (CO₂CH₂CH₂OCH₃)₂ + 2 H₂O

This method is of considerable industrial interest as it starts from carbon monoxide, a fundamental C1 building block. The reaction proceeds via the formation of palladium-carbonyl complexes and subsequent reductive elimination to form the oxalate ester. While catalytically complex, this route can offer high efficiency and atom economy. Research has also demonstrated the highly selective synthesis of 2-methoxyethanol itself via the hydrogenation of dimethyl oxalate over copper-zirconia catalysts, highlighting the interconnectedness of these molecules in industrial chemical synthesis. rsc.org

Novel Approaches to Bis(2-methoxyethyl) Oxalate Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and sustainable. These principles are being actively applied to the synthesis of oxalate esters.

The application of green chemistry to the synthesis of bis(2-methoxyethyl) oxalate focuses on several key areas:

Catalyst Choice : The foremost principle is the replacement of corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid with recoverable and reusable heterogeneous catalysts. Solid acid catalysts, such as metal oxides, zeolites, and functionalized polymers, minimize waste and simplify product work-up. pressbooks.pubacs.org

Solvent Reduction : Performing reactions under solvent-free conditions is a significant goal. Lipase-catalyzed esterifications, for example, can often be run with the neat substrates, reducing solvent usage and waste. fiveable.me

Atom Economy : Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. The oxidative carbonylation of 2-methoxyethanol to bis(2-methoxyethyl) oxalate is an excellent example of a highly atom-economical process. wikipedia.org

Renewable Feedstocks : While oxalic acid is primarily produced from fossil fuel precursors, research into its production from the oxidation of carbohydrates or other bio-based materials could eventually provide a renewable starting point for its esters.

Biocatalysis, particularly the use of enzymes, offers a powerful and green alternative for ester synthesis. Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides) in nature, but they can be employed to catalyze the reverse reaction—esterification—in non-aqueous environments.

The synthesis of bis(2-methoxyethyl) oxalate could be achieved via the lipase-catalyzed esterification of oxalic acid with 2-methoxyethanol or the transesterification of dimethyl oxalate. Immobilized lipases are particularly advantageous as they provide enhanced stability and easy recovery from the reaction mixture.

| Enzyme | Common Source | Key Characteristics for Ester Synthesis |

|---|---|---|

| Lipase B | Candida antarctica (often as Novozym 435) | High thermal stability, broad substrate specificity, high activity in organic solvents, widely used for esterification and transesterification. fiveable.me |

| Lipase | Rhizomucor miehei (often as Lipozyme RM IM) | Effective biocatalyst, though may show lower activity than CaLB for certain diester syntheses. fiveable.me |

| Pancreatic Lipase | Porcine Pancreas | Used in the synthesis of various esters, including amino acid esters. google.com |

The primary advantages of a chemoenzymatic approach include:

High Selectivity : Enzymes can operate with high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.

Mild Reaction Conditions : Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure, lowering energy consumption.

Environmental Compatibility : Enzymes are biodegradable, and the processes avoid the use of harsh or toxic reagents.

Derivatization and Structural Modification of Bis(2-methoxyethyl) Oxalate

Bis(2-methoxyethyl) oxalate is more commonly utilized as a chemical intermediate or building block rather than being a substrate for further derivatization. Its reactivity is dominated by the two ester functional groups, which can undergo nucleophilic acyl substitution. The primary structural modifications, therefore, involve the replacement of the 2-methoxyethoxide moieties.

Key reactions include:

Transesterification : Reaction with a different alcohol in the presence of a suitable catalyst will lead to the formation of a new dialkyl oxalate, displacing 2-methoxyethanol.

Ammonolysis (Amidation) : The reaction of bis(2-methoxyethyl) oxalate with ammonia (B1221849) would produce oxamide (B166460) and 2-methoxyethanol. Similarly, reaction with a primary or secondary amine would yield the corresponding N,N'-disubstituted oxamide. This is a standard method for producing oxamides from dialkyl oxalates. chemicalbook.comgoogle.comgoogle.com

Hydrolysis : Under aqueous acidic or basic conditions, the ester groups will hydrolyze to regenerate oxalic acid and 2-methoxyethanol. Selective hydrolysis of one ester group can yield the monoester, mono(2-methoxyethyl) oxalate, under carefully controlled conditions. acs.org

Claisen Condensation : As a non-enolizable ester (lacking α-hydrogens), bis(2-methoxyethyl) oxalate is an excellent electrophilic partner in mixed Claisen condensations. It can react with an enolizable ester or ketone in the presence of a strong base to form β-keto esters or β-diketones, respectively. pressbooks.publibretexts.org This reaction is a powerful tool for carbon-carbon bond formation.

Strategies for Functional Group Introduction and Transformation

Introducing functional groups into the bis(2-methoxyethyl) oxalate structure can be achieved by utilizing precursors with the desired functionality or by modifying the parent molecule. The reactivity of the oxalate ester itself can be exploited to introduce new chemical moieties.

One key strategy involves the reaction of dialkyl oxalates with organometallic reagents. For example, functionalized aryllithiums can react with dialkyl oxalates in a flow microreactor to produce α-keto esters with high selectivity. rsc.org This approach could be adapted to introduce various functionalized aryl groups to the core structure, assuming a mono-ester of oxalic acid with 2-methoxyethanol is used as a starting material.

The partial hydrolysis of a dialkyl oxalate to a monoalkyl oxalate provides a valuable synthetic intermediate. nih.govresearchgate.net These monoalkyl oxalates possess both an ester and a carboxylic acid group, allowing for a wide range of subsequent chemical transformations. The carboxylic acid moiety can be converted into an amide, another ester, or other functional groups using standard organic chemistry techniques. This strategy would allow for the synthesis of unsymmetrical oxalate esters where one of the ester groups is the 2-methoxyethyl ester and the other is varied.

The table below outlines potential strategies for functional group introduction based on the reactivity of dialkyl oxalates.

Table 2: Strategies for Functional Group Introduction

| Strategy | Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Reaction with Organometallics | Mono(2-methoxyethyl) oxalate | Functionalized Aryllithium | α-Keto ester | rsc.org |

| Partial Hydrolysis | Bis(2-methoxyethyl) oxalate | NaOH (aq) | Mono(2-methoxyethyl) oxalate | nih.govresearchgate.net |

| Amidation of Monoester | Mono(2-methoxyethyl) oxalate | Amine, Coupling Agent | Oxalamic acid ester | - |

Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies

The synthesis of analogues and homologues of bis(2-methoxyethyl) oxalate is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect the compound's biological or chemical properties. The synthetic strategies for creating such analogues often involve varying the alcohol component of the oxalate ester.

A straightforward approach to generating homologues is to react oxalic acid or oxalyl chloride with a series of homologous alcohols. For example, alcohols with varying alkyl chain lengths (e.g., ethanol, propanol, butanol) or with different ether functionalities could be used in place of 2-methoxyethanol. This would result in a series of dialkyl oxalates with systematically varied structures.

The synthesis of polyoxalates through oxalate metathesis polymerization offers another avenue for creating a diverse range of analogues. rsc.org This method utilizes an acid-catalyzed ester interchange between a dialkyl oxalate (like dimethyl oxalate) and various diols. By employing a range of linear or aromatic diols, a library of polyoxalates with different properties can be generated. While these are polymeric analogues, the underlying synthetic principles can be adapted to create discrete dimeric molecules.

Furthermore, the reaction of oxalyl chloride with different oximes can lead to the formation of dioxime oxalates, which represent a different class of analogues. mdpi.com This demonstrates the versatility of oxalyl chloride in synthesizing a variety of oxalate-containing structures.

The following table presents examples of synthetic approaches for generating analogues and homologues of oxalate esters.

Table 3: Synthesis of Analogues and Homologues

| Analogue/Homologue Type | Synthetic Approach | Varying Component | Example Reference |

|---|---|---|---|

| Homologous Diesters | Direct Esterification/Acyl Chloride Reaction | Alcohol (e.g., ethanol, propanol) | orgsyn.orgorgsyn.org |

| Polymeric Analogues | Oxalate Metathesis Polymerization | Diol (linear or aromatic) | rsc.org |

| Dioxime Oxalate Analogues | Reaction with Oximes | Ketoxime | mdpi.com |

Mechanistic Investigations of Chemical Transformations Involving Bis 2 Methoxyethyl Oxalate

Elucidation of Intramolecular and Intermolecular Reaction Mechanisms

Detailed mechanistic studies that elucidate the specific intramolecular and intermolecular reaction pathways for Bis(2-methoxyethyl) oxalate (B1200264) are not available in the scientific literature. Research in this area for other oxalate derivatives provides a general framework for potential reactivity, but experimental data for Bis(2-methoxyethyl) oxalate is lacking.

Radical Reaction Pathways Initiated by the Oxalate Moiety

While specific studies on radical reactions initiated by the Bis(2-methoxyethyl) oxalate moiety are not documented, research on other alkyl oxalates has demonstrated their capacity to serve as precursors for radical generation. For instance, alkyl oxalates have been utilized as bench-stable activating groups for alcohols in visible light photoredox catalysis. nih.gov In these systems, irradiation with visible light can lead to the formation of an excited state photocatalyst that is a strong oxidant. nih.gov This process can facilitate the generation of alkyl radicals from the corresponding alkyl oxalates. However, no studies have specifically investigated or confirmed this pathway for Bis(2-methoxyethyl) oxalate.

Nucleophilic and Electrophilic Interactions Governing Reactivity

There is no available research detailing the specific nucleophilic and electrophilic interactions that govern the reactivity of Bis(2-methoxyethyl) oxalate. Kinetic and mechanistic studies on the nucleophilic substitution reactions of other oxalate esters, such as bis(2,4,6-trichlorophenyl) oxalate and bis(2,4-dinitrophenyl) oxalate with imidazole, have been conducted. sigmaaldrich.comscispace.com These studies investigate how the structure of the aryl group influences the reaction mechanism and kinetics. sigmaaldrich.comscispace.com However, similar investigations into the interactions of Bis(2-methoxyethyl) oxalate with nucleophiles or its behavior as an electrophile have not been reported.

Role as an Activating Group in Deoxyfunctionalization Processes

The potential role of Bis(2-methoxyethyl) oxalate as an activating group in deoxyfunctionalization processes has not been explored in the available literature. The general concept of using oxalate esters to activate alcohols for subsequent reactions is established. nih.gov However, there are no specific examples or studies demonstrating the application of Bis(2-methoxyethyl) oxalate for this purpose. A different compound, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is a well-known deoxofluorinating agent used to convert alcohols to alkyl fluorides, but this is a distinct reagent with a different reaction mechanism. sigmaaldrich.comorganic-chemistry.orgrsc.org

Kinetic Studies and Reaction Rate Analysis Under Varied Conditions

No kinetic studies or reaction rate analyses for chemical transformations involving Bis(2-methoxyethyl) oxalate under any conditions have been published. While kinetic data exists for the thermal decomposition of other specialized oxalates like bis(2,2,2-trinitroethyl)-oxalate, this information is not transferable to Bis(2-methoxyethyl) oxalate. researchgate.net

To illustrate the type of data that would be relevant here, a hypothetical data table is presented below. It is crucial to understand that the values in this table are purely illustrative and are not based on experimental results for Bis(2-methoxyethyl) oxalate.

Hypothetical Kinetic Data for a Reaction of Bis(2-methoxyethyl) Oxalate

| Reaction Condition | Temperature (°C) | Rate Constant (k) |

|---|---|---|

| With Nucleophile A in THF | 25 | Not Available |

| With Nucleophile A in THF | 50 | Not Available |

Stereochemical Outcomes and Chiral Induction in Stereoselective Transformations

There is no information available regarding the stereochemical outcomes or the potential for chiral induction in stereoselective transformations involving Bis(2-methoxyethyl) oxalate. Research in this area would require the use of chiral substrates or catalysts in reactions with this compound, and such studies have not been reported. For context, other reactions, such as those using Deoxo-Fluor®, have been shown to proceed with inversion of configuration at a chiral center, although retention can occur in constrained substrates due to neighboring-group participation. sigmaaldrich.com However, this is not related to the reactivity of Bis(2-methoxyethyl) oxalate.

Computational Chemistry and Theoretical Modeling of Bis 2 Methoxyethyl Oxalate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. aimspress.com These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which collectively govern the molecule's stability and reactivity.

The optimized geometry of Bis(2-methoxyethyl) oxalate (B1200264) would be characterized by specific bond lengths and angles, particularly around the central oxalate core and the flexible methoxyethyl side chains. Theoretical calculations for similar oxalate compounds, like sodium oxalate, have been performed to determine these parameters. For instance, the C-C bond in the oxalate moiety is a key parameter, and its length can be computationally determined. researchgate.net

Key energetic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For Bis(2-methoxyethyl) oxalate, the ether oxygen atoms in the side chains would likely influence the electron density and, consequently, the HOMO and LUMO energies.

Table 1: Hypothetical Quantum Chemical Properties of Bis(2-methoxyethyl) Oxalate

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | ||

| Carbonyl Carbon | +0.6 e | A significant positive charge suggests this site is electrophilic and susceptible to nucleophilic attack. |

| Carbonyl Oxygen | -0.5 e | A negative charge indicates these atoms are nucleophilic centers. |

| Ether Oxygen | -0.4 e | The ether oxygens also represent nucleophilic sites within the molecule. |

Note: The values in this table are illustrative and based on typical results for similar organic esters and ethers, as direct published data for Bis(2-methoxyethyl) oxalate is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The structural flexibility of Bis(2-methoxyethyl) oxalate, arising from its multiple rotatable single bonds, can be explored using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape and how it interacts with its environment. nih.gov

For Bis(2-methoxyethyl) oxalate, the key degrees of freedom would be the rotation around the C-O and C-C bonds of the ethyl ether chains. MD simulations can reveal the most stable conformations (i.e., the lowest energy shapes) and the energy barriers for converting between them. nih.gov It is expected that the molecule will exhibit a range of conformations from extended to more compact, folded structures, with the latter potentially stabilized by weak intramolecular interactions.

MD simulations are also instrumental in studying intermolecular interactions, such as how molecules of Bis(2-methoxyethyl) oxalate would pack in a condensed phase or interact with a solvent. The simulations can calculate radial distribution functions to describe the average distance between different types of atoms, providing insight into the liquid structure. The ether and oxalate functional groups are capable of forming hydrogen bonds with protic solvents and engaging in dipole-dipole interactions. researchgate.net

Table 2: Illustrative Conformational and Interaction Parameters for Bis(2-methoxyethyl) Oxalate from MD Simulations

| Parameter | Description | Predicted Finding |

| Dihedral Angle Distribution | The probability of finding a specific rotation angle around the C-O-C-C and O-C-C-O bonds of the side chains. | Multiple peaks would indicate several low-energy, stable conformations. |

| End-to-End Distance | The distance between the terminal methyl groups of the two methoxyethyl chains. | A broad distribution would signify high conformational flexibility. |

| Intermolecular Interaction Energy | The average energy of interaction between two Bis(2-methoxyethyl) oxalate molecules in a simulated liquid. | Dominated by van der Waals forces and dipole-dipole interactions, with a significant contribution from the polar oxalate core. |

| Solvent-Solute Interaction Energy | The interaction energy with solvent molecules (e.g., water). | Strong interactions would be expected with polar solvents due to the potential for hydrogen bonding with the ester and ether oxygens. |

Note: The findings in this table are representative of what would be expected from MD simulations based on the principles of conformational analysis for flexible molecules.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, including decomposition and hydrolysis, which are relevant for esters like Bis(2-methoxyethyl) oxalate. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which involves passing through a high-energy transition state. mcmaster.ca

The thermal decomposition of dialkyl oxalates can proceed through various mechanisms, including homolytic bond cleavage to form radicals or concerted molecular mechanisms. mcmaster.ca Computational modeling can calculate the activation energies for these different pathways, allowing for a prediction of the most likely mechanism under specific conditions. For Bis(2-methoxyethyl) oxalate, the presence of the ether linkage might introduce alternative decomposition pathways compared to simple alkyl oxalates.

Hydrolysis is another critical reaction for esters. The mechanism of ester hydrolysis typically involves the formation of a tetrahedral intermediate following nucleophilic attack by water. ic.ac.ukresearchgate.net Quantum chemical calculations can model the structure and energy of this intermediate and the transition states leading to and from it. The calculated energy barrier for the rate-limiting step determines the theoretical reaction rate.

Table 3: Hypothetical Energetics for the Hydrolysis of Bis(2-methoxyethyl) Oxalate

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Ester + H₂O) | 0 | The starting point of the reaction. |

| 2 | First Transition State | +20 | The energy barrier for the nucleophilic attack of water on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | +12 | A short-lived intermediate where the carbonyl carbon is sp³ hybridized. |

| 4 | Second Transition State | +18 | The energy barrier for the cleavage of the C-O bond to release the 2-methoxyethanol (B45455) leaving group. |

| 5 | Products (Acid + Alcohol) | -5 | The final products of the hydrolysis reaction. |

Note: This data is a simplified, illustrative representation of a reaction energy profile for ester hydrolysis and is not based on specific calculations for Bis(2-methoxyethyl) oxalate.

Theoretical Elucidation of Structure-Reactivity Relationships

By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or more general structure-reactivity relationships. researchgate.netunej.ac.id These relationships are crucial for designing molecules with specific desired properties.

For Bis(2-methoxyethyl) oxalate, theoretical studies could explore how changes in the alkyloxy chain affect its reactivity. For instance, increasing the length of the ether chain could impact the molecule's solubility, conformational preferences, and the steric hindrance around the reactive oxalate center. These structural changes would, in turn, influence the rates of reactions like hydrolysis or transesterification.

Computational models can quantify various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov By correlating these descriptors with a measure of reactivity (e.g., a calculated reaction barrier), a predictive model can be developed. For example, a model might show that increasing the electron-withdrawing nature of the side chains (if substituents were added) would increase the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack.

Table 4: Illustrative Structure-Reactivity Relationship for Oxalate Esters

| Structural Modification | Predicted Effect on Hydrolysis Rate | Theoretical Rationale |

| Increase ether chain length (e.g., to Bis(2-ethoxyethyl) oxalate) | Decrease | Increased steric hindrance around the carbonyl group may hinder the approach of a nucleophile. |

| Introduce electron-withdrawing groups on the side chain | Increase | Stabilizes the negative charge that develops on the oxygen atoms in the tetrahedral intermediate and transition state. |

| Introduce bulky substituents near the ester linkage | Decrease | Significant steric hindrance would raise the energy of the transition state, slowing the reaction. |

| Replace oxalate with a more flexible dicarboxylate (e.g., succinate) | Decrease | The specific electronic structure of the oxalate group, with its adjacent carbonyls, enhances its reactivity compared to other diesters. |

Note: The relationships described in this table are based on general principles of organic chemistry and QSAR studies and serve as examples of the types of analyses that could be performed.

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic Applications of Bis(2-methoxyethyl) Oxalate (B1200264) and Its Derivatives

The application of simple organic molecules as catalysts or mediators in chemical reactions is a cornerstone of green and sustainable chemistry. Oxalate esters, by virtue of their structure, present several avenues for catalytic involvement.

While specific studies employing Bis(2-methoxyethyl) oxalate as an organocatalyst are not prominent, the fundamental reactivity of oxalate esters suggests potential roles. Organocatalysis often relies on the ability of a small organic molecule to activate substrates through various non-covalent interactions or by forming transient covalent intermediates. The two electrophilic carbonyl carbons in Bis(2-methoxyethyl) oxalate could potentially interact with and activate nucleophilic species.

Furthermore, in the realm of metal-free catalysis, there is growing interest in using simple organic molecules to facilitate reactions that traditionally require metal catalysts. For instance, metal-free photoelectrocatalytic C-H alkylation reactions have been developed using alkyl oxalates as radical precursors, obviating the need for a metal catalyst and using light and electricity to drive the transformation. thieme-connect.comthieme-connect.com This approach highlights a pathway where Bis(2-methoxyethyl) oxalate could be utilized in metal-free bond-forming reactions.

A significant and well-documented application of alkyl oxalates is their role as radical precursors in metallaphotoredox catalysis. nih.govnih.gov This strategy enables the formation of C(sp³)–C(sp²) bonds by coupling alcohols (which are converted to oxalates) with aryl halides. Bis(2-methoxyethyl) oxalate, being an alkyl oxalate, is an ideal candidate for such transformations.

The general mechanism involves the following key steps:

A photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant.

The excited photocatalyst oxidizes the oxalate ester, which then undergoes rapid sequential decarboxylation (loss of two CO₂ molecules) to generate a carbon-centered radical.

This radical can then engage in various bond-forming reactions, such as addition to an electron-deficient alkene or participation in a nickel-catalyzed cross-coupling cycle with an aryl halide. beilstein-journals.org

This method is particularly valuable as it provides a redox-neutral pathway to activate alcohols, which are abundant and stable starting materials, for the formation of complex molecules and quaternary carbon centers. nih.govnih.gov The use of alkyl cesium oxalates has been shown to be particularly effective, as these salts are often bench-stable and easy to handle. nih.gov

Table 1: Representative Conditions for Cross-Coupling Using Alkyl Oxalate Precursors

| Parameter | Condition | Purpose | Reference |

| Radical Precursor | Alkyl Cesium Oxalate | Stable, easily handled source of alkyl radicals. | nih.gov |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃²⁺ | Absorbs visible light to initiate the redox cycle. | nih.govbeilstein-journals.org |

| Cross-Coupling Catalyst | NiBr₂·dtbbpy | Facilitates the coupling of the alkyl radical and aryl halide. | beilstein-journals.org |

| Solvent | DMSO/THP or similar aprotic solvents | Solubilizes reactants and facilitates the reaction. | beilstein-journals.org |

| Light Source | Blue LED or CFL | Provides the energy for photocatalyst excitation. | nih.gov |

Electrochemical Applications and Electrolyte System Development

Investigation as an Electrolyte Component in Rechargeable Batteries

There is no available scientific literature or research data detailing the investigation or use of Bis(2-methoxyethyl) oxalate as an electrolyte component in rechargeable batteries. While related ether-based solvents are explored for their utility in lithium-ion and other battery systems, specific studies on the electrochemical behavior, stability, and performance of Bis(2-methoxyethyl) oxalate in this context are absent from the public record. Consequently, no data on its ionic conductivity, electrochemical stability window, or its effect on battery cycle life can be provided.

Interfacial Phenomena and Electrode Passivation Studies in Electrochemical Cells

Consistent with the lack of research into its role as an electrolyte, there are no studies available that focus on the interfacial phenomena or electrode passivation characteristics of Bis(2-methoxyethyl) oxalate in electrochemical cells. Research into the formation of a stable solid electrolyte interphase (SEI) on anode surfaces or passivation layers on cathodes is critical for battery performance, but this specific oxalate ester does not appear to have been a subject of such investigations.

Applications in Chemo- and Bioluminescence Systems

Chemiluminescent Mechanisms and Efficiency Enhancement

Although oxalate esters are a well-known class of compounds in peroxyoxalate chemiluminescence (POCL)—the chemical reaction that powers commercial lightsticks—specific research detailing the mechanistic pathways and efficiency of Bis(2-methoxyethyl) oxalate could not be found. The general mechanism involves the reaction of an oxalate ester with hydrogen peroxide, catalyzed by a base, to form a high-energy intermediate (often proposed as a 1,2-dioxetanedione). This intermediate then excites a fluorescent dye, which emits light upon relaxation. However, studies quantifying the chemiluminescence quantum yield, reaction kinetics, or potential for efficiency enhancement specifically for Bis(2-methoxyethyl) oxalate are not present in the available literature.

Photophysical Properties in Light Emission Processes

There is no available data on the specific photophysical properties of Bis(2-methoxyethyl) oxalate as they pertain to light emission processes. Information regarding its interaction with common fluorescent dyes, energy transfer efficiency, or the spectral characteristics of any light produced in a chemiluminescent system involving this specific compound is not documented in accessible research.

Future Directions and Emerging Research Avenues for Bis 2 Methoxyethyl Oxalate

Exploration of New Reactivity Modes and Synthetic Transformations

The reactivity of bis(2-methoxyethyl) oxalate (B1200264) is primarily centered around the chemistry of its ester and oxalate functionalities. However, a deeper exploration of its reactivity could unveil novel synthetic transformations. Future research could focus on:

Selective Monofunctionalization: Developing methods for the selective hydrolysis or transesterification of one of the ester groups would yield valuable monoalkyl oxalate intermediates. Such intermediates are crucial building blocks in the synthesis of more complex molecules.

Decarbonylative Reactions: Investigating catalytic decarbonylation or decarbonylative coupling reactions of bis(2-methoxyethyl) oxalate could provide new pathways to ethers and other valuable chemical scaffolds.

Reactions involving the Ether Linkage: While the ether linkages are generally stable, exploring their activation under specific catalytic conditions could lead to novel fragmentation or rearrangement pathways, expanding the synthetic utility of this molecule.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation. Bis(2-methoxyethyl) oxalate could be a valuable component in such processes.

Ugi and Passerini-type Reactions: Investigating the potential of bis(2-methoxyethyl) oxalate or its derivatives as the acidic component in isocyanide-based MCRs like the Ugi or Passerini reactions could lead to the synthesis of complex amides and esters.

Tandem Cyclization Reactions: Designing cascade reactions where bis(2-methoxyethyl) oxalate acts as a precursor to a reactive intermediate that subsequently undergoes intramolecular or intermolecular cyclization could provide efficient routes to heterocyclic compounds. For instance, a tandem regioselective one-pot protocol could potentially be developed for the synthesis of various bis-heterocyclic compounds. nih.gov

Development of More Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly important in chemical synthesis. Future research on bis(2-methoxyethyl) oxalate should prioritize the development of more sustainable and environmentally friendly production methods.

Catalytic Transesterification: Exploring highly efficient and reusable catalysts for the transesterification of dimethyl oxalate with 2-methoxyethanol (B45455) could significantly improve the atom economy and reduce waste compared to traditional methods. Research into alkaline catalysts has shown high turnover frequencies for similar transesterification reactions at near room temperature. dntb.gov.ua

Use of Greener Solvents: Investigating the use of bio-based solvents or solvent-free conditions for the synthesis of bis(2-methoxyethyl) oxalate would reduce the environmental impact of the process. For example, protocols using poly(ethylene glycol) dimethyl ether (DMPE) as a solvent have been developed for other organic syntheses, offering an environmentally benign alternative. nih.gov

Continuous Flow Synthesis: The development of continuous flow processes for the production of bis(2-methoxyethyl) oxalate could offer advantages in terms of safety, scalability, and process control, leading to a more sustainable manufacturing process.

| Sustainability Aspect | Proposed Research Direction | Potential Benefits |

| Atom Economy | Development of efficient catalytic transesterification methods. | Higher conversion of reactants to product, less waste. |

| Solvent Use | Exploration of bio-based solvents or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions, lower environmental impact. |

| Process Efficiency | Implementation of continuous flow synthesis. | Improved safety, scalability, and consistency of product quality. |

Potential for Functional Materials Design and Advanced Applications

The molecular structure of bis(2-methoxyethyl) oxalate suggests its potential as a building block or precursor for various functional materials.

Precursor for Metal-Organic Frameworks (MOFs): The oxalate moiety is a well-known linker in the synthesis of MOFs. Bis(2-methoxyethyl) oxalate could serve as a precursor for the in-situ generation of oxalate ligands under specific reaction conditions, potentially leading to the formation of novel MOF structures with interesting properties. The hydrothermal synthesis of oxalate-based mixed-ligand three-dimensional frameworks has been demonstrated. rsc.org

Component in Polymer Synthesis: The diester functionality of bis(2-methoxyethyl) oxalate makes it a potential monomer for the synthesis of polyesters. The incorporation of the methoxyethyl groups could impart specific properties to the resulting polymers, such as increased flexibility or altered solubility.

Precursor for Oxide Materials: Oxalates are often used as precursors for the synthesis of metal oxides with controlled morphology and high surface area. The thermal decomposition of metal complexes derived from bis(2-methoxyethyl) oxalate could be a route to novel mixed-metal oxide materials. For instance, bismuth oxalate has been used as a precursor for the synthesis of bismuth (III) oxide.

Chemiluminescence: Certain oxalate esters, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), are key components in chemiluminescent systems. sigmaaldrich.com Investigating the potential of bis(2-methoxyethyl) oxalate or its derivatives in similar applications could open up new avenues in analytical chemistry and lighting technologies.

| Material Class | Potential Role of Bis(2-methoxyethyl) oxalate | Example of Related Research |

| Metal-Organic Frameworks (MOFs) | Precursor for in-situ generation of oxalate linkers. | Hydrothermal synthesis of oxalate-bta mixed-ligand frameworks. rsc.org |

| Polymers | Monomer for the synthesis of functional polyesters. | General principles of polyester synthesis. |

| Oxide Materials | Precursor for the synthesis of mixed-metal oxides. | Synthesis of bismuth (III) oxide from bismuth oxalate. |

| Chemiluminescent Systems | Potential component in light-emitting chemical reactions. | Use of bis(2,4,6-trichlorophenyl) oxalate in chemiluminescence. sigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.